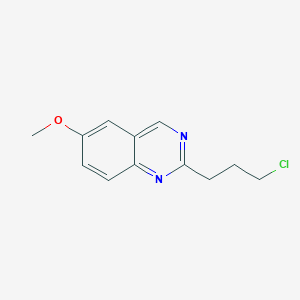
2-(3-Chloropropyl)-6-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-6-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-6-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxyquinazoline.
Alkylation: The 6-methoxyquinazoline is then alkylated with 3-chloropropyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-6-methoxyquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding quinazoline derivatives with different functional groups.
Reduction: The compound can be reduced to form 2-(3-propyl)-6-methoxyquinazoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(3-substituted propyl)-6-methoxyquinazoline derivatives.
Oxidation: Formation of quinazoline derivatives with aldehyde, carboxylic acid, or hydroxyl groups.
Reduction: Formation of 2-(3-propyl)-6-methoxyquinazoline.
Scientific Research Applications
2-(3-Chloropropyl)-6-methoxyquinazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-chloropropyl)-6-methoxyquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: A compound with a similar 3-chloropropyl group but different core structure.
3-Chloropropyltrimethoxysilane: Another compound with a 3-chloropropyl group used in different applications.
Uniqueness
2-(3-Chloropropyl)-6-methoxyquinazoline is unique due to its quinazoline core structure, which imparts distinct biological activities and chemical reactivity. Its combination of a 3-chloropropyl group and a methoxy group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2006276-98-6 |
|---|---|
Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-(3-chloropropyl)-6-methoxyquinazoline |
InChI |
InChI=1S/C12H13ClN2O/c1-16-10-4-5-11-9(7-10)8-14-12(15-11)3-2-6-13/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
KNMJZKXOEOJFTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(N=C2C=C1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


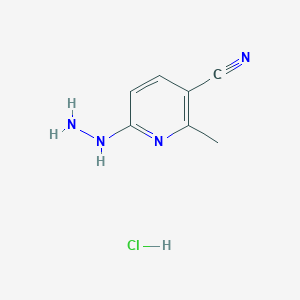
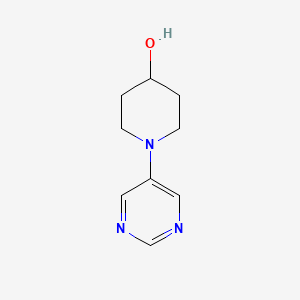

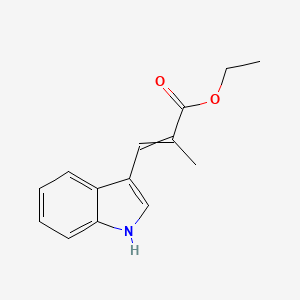
![[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B15046308.png)


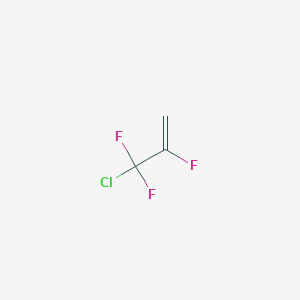
![3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid](/img/structure/B15046352.png)
![3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15046355.png)

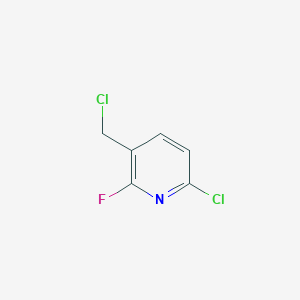
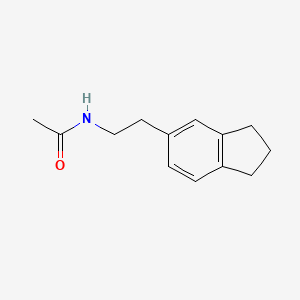
![Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B15046379.png)
